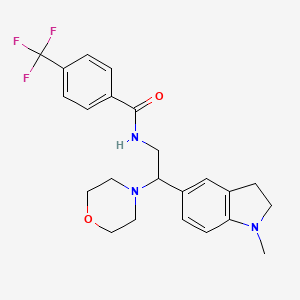

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, also known as MIB-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. MIB-1 is a small molecule inhibitor that targets the cell cycle regulatory protein, Ki-67, which is overexpressed in various types of cancer cells.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The exploration of derivatives and analogs of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide has led to the synthesis of various compounds with potential applications in scientific research. For instance, new oxyalkyl derivatives of trifluoromethanesulfonamide have been synthesized, highlighting the dynamic rivalry between different types of chain and cyclic associates across various phase states. This study employed IR spectroscopy, theoretical calculations, and QTAIM analyses to understand the structure of species predominating in different states at different temperatures (Chipanina et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the design and synthesis of new derivatives containing the morpholine moiety, demonstrating antimicrobial and antifungal properties. For example, new 1,2,4-triazole derivatives containing the morpholine moiety have shown significant antimicrobial activities, providing a basis for the development of new antimicrobial agents (Sahin et al., 2012). Additionally, N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been synthesized and characterized, revealing antifungal activity against major plant pathogens (Zhou Weiqun et al., 2005).

Antiproliferative and Antitumor Activities

The development of novel compounds with antiproliferative and antitumor activities is a significant area of research. For instance, a study on the design, synthesis, and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro has identified compounds with potent antiproliferative activities, suggesting their potential as novel antiproliferative agents (Wang et al., 2015). Similarly, the synthesis and characterization of novel 5-substituted tetrazoles with inhibiting activity of corrosion for mild steel in acidic media highlight the diverse potential applications of these compounds in scientific research (Aouine et al., 2011).

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide”, it’s difficult to provide a detailed explanation of their mode of action.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-28-9-8-18-14-17(4-7-20(18)28)21(29-10-12-31-13-11-29)15-27-22(30)16-2-5-19(6-3-16)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXVNCNGWVODJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)

![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)

![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)

![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)

![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2557336.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2557340.png)

![(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2557346.png)

![N-Methyl-N-(pyridin-4-ylmethyl)-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2557347.png)